Piperidine-4-carboxylic acid (2-morpholin-4-yl-ethyl)-amide

Physicochemical Profiling Drug-Likeness Lead Optimization

Piperidine-4-carboxylic acid (2-morpholin-4-yl-ethyl)-amide (CAS 429637-00-3), also named N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide, is a small-molecule building block (C12H23N3O2, MW 241.33) featuring a piperidine core linked via an amide bond to a morpholine ring through a two-carbon ethyl spacer. It belongs to both the piperidine-4-carboxamide and morpholine chemical classes and is primarily procured as a versatile intermediate for pharmaceutical research, rather than as a final active pharmaceutical ingredient (API), based on its occurrence in patent SAR series and public vendor listings.

Molecular Formula C12H23N3O2
Molecular Weight 241.335
CAS No. 429637-00-3
Cat. No. B2598993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine-4-carboxylic acid (2-morpholin-4-yl-ethyl)-amide
CAS429637-00-3
Molecular FormulaC12H23N3O2
Molecular Weight241.335
Structural Identifiers
SMILESC1CNCCC1C(=O)NCCN2CCOCC2
InChIInChI=1S/C12H23N3O2/c16-12(11-1-3-13-4-2-11)14-5-6-15-7-9-17-10-8-15/h11,13H,1-10H2,(H,14,16)
InChIKeyBOZAPDLORSPREV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

429637-00-3 Procurement Guide: Is the Morpholinoethyl Side Chain on Piperidine-4-carboxamide a Differentiated Linker?


Piperidine-4-carboxylic acid (2-morpholin-4-yl-ethyl)-amide (CAS 429637-00-3), also named N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide, is a small-molecule building block (C12H23N3O2, MW 241.33) featuring a piperidine core linked via an amide bond to a morpholine ring through a two-carbon ethyl spacer [1]. It belongs to both the piperidine-4-carboxamide and morpholine chemical classes and is primarily procured as a versatile intermediate for pharmaceutical research, rather than as a final active pharmaceutical ingredient (API), based on its occurrence in patent SAR series and public vendor listings [2].

Procurement Risk: Why Piperidine-4-carboxamide Analogs Cannot Replace 429637-00-3


Generic substitution within the piperidine-4-carboxamide class is confounded by substantial differences in physicochemical properties and synthetic utility driven by the terminal amine moiety. The morpholinoethyl group in the target compound confers a specific topological polar surface area (TPSA) of 53.6 Ų, a calculated XLogP3-AA of -0.8, and 4 hydrogen bond acceptors (HBA), which are fundamentally different from its closest commercially available dimethylamino analog (TPSA 44.4 Ų, XLogP3 of ~+1.8, HBA=3 for the free base) [1][2]. Moreover, the target compound's free piperidine NH allows direct N-functionalization without a preliminary salt-breaking step, unlike the more widely available hydrochloride salt form (CAS 1173100-38-3), saving synthetic steps in lead optimization workflows . These divergences mean that a replacement compound would exhibit different polarity, solubility, and chromatographic behavior, potentially derailing established synthetic routes or altering the pharmacokinetic profile of a lead series.

Quantitative Differentiation Evidence for 429637-00-3 Against its Closest Piperidine-4-carboxamide Comparators


Enhanced Topological Polarity Versus Dimethylamino Analog Improves Solubility Predictions

The target morpholinoethyl compound (CAS 429637-00-3) exhibits a substantially higher topological polar surface area (TPSA) of 53.6 Ų compared to 44.4 Ų for the structurally analogous N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide (free base, CAS 886504-63-8) [1][2]. This near-9 Ų increase is due to the replacement of the terminal dimethylamine with a morpholine ring, adding an oxygen atom as a hydrogen bond acceptor. The difference in TPSA is a key determinant for predicted passive membrane permeability and is a standard metric in early drug discovery filtration; a TPSA > 50 Ų with a negative XLogP3 differentiates a compound's ability to achieve balanced polarity, a common goal in CNS and solubility optimization programs.

Physicochemical Profiling Drug-Likeness Lead Optimization

Lower Lipophilicity (XLogP3) of Morpholinoethyl Analog Enables a Different Pharmacokinetic Space

The target compound has a computed XLogP3-AA value of -0.8 [1], indicating greater hydrophilicity compared to the dimethylamino analog, which has a predicted XLogP3 for its free base form of approximately +1.8 [2]. This more than 2.5 log unit difference arises because the morpholine ring replaces two terminal methyl groups with a more polar ether-containing ring. While XLogP3 is a computed parameter, the >2.5 unit separation represents a distinct partition profile that would be expected to influence solubility, chromatographic retention time, and logD measurements directly.

Lipophilicity ADME Properties Physicochemical Property Comparison

Patent-Disclosed NK1 Potency Validates the Morpholinoethyl Sidechain as a Key Pharmacophore

In patent-derived data curated by BindingDB, a larger compound containing the piperidine-4-carboxylic acid (2-morpholin-4-yl-ethyl)-amide core (CHEMBL432183) demonstrates a binding affinity (IC50) of 7.5 nM at the NK1 receptor in guinea pig lung tissue [1]. While this single-digit nanomolar affinity is for an elaborated derivative and not the free building block itself, it provides class-level and linker-specific validation. It implies that the specific 'morpholinoethyl-piperidine carboxamide' linkage can position distal pharmacophores favorably for high-affinity target engagement. In contrast, simpler piperidine-4-carboxamide building blocks without this extended basic sidechain typically lack corresponding high-potency annotations in public repositories, underscoring the differentiated value of the morpholinoethyl motif for constructing potent neurokinin antagonists.

NK1 Antagonist Pain Neurokinin Receptor

Free Amino Form of 429637-00-3 Eliminates Salt-Breaking Step Required by the Hydrochloride Hydrate

The free base form (CAS 429637-00-3) is directly reactive in common peptide coupling and reductive amination protocols targeting the piperidine NH donor, whereas the closely related hydrochloride salt (CAS 1173100-38-3) requires a preliminary neutralization step with a base such as triethylamine (TEA) or diisopropylethylamine (DIEA) before N-acylation [1]. In comparable piperidine building block chemistries, optimizing one-step coupling via a free amine eliminates the potential for incomplete salt metathesis, which can cause irreproducible yields. Procurement of the free amine thus constitutes a direct 'time-and-step' saving decision for parallel synthesis and library production.

Synthetic Efficiency Building Block Reactivity Amide Coupling

Distinctive Application Scenarios Leveraging the Differentiated Features of CAS 429637-00-3


Central Nervous System (CNS) Library Synthesis Requiring a Pre-Validated Low-XLogP3 Amine Scaffold

Medicinal chemists designing CNS-penetrant libraries requiring high TPSA (>50 Ų) and low lipophilicity (XLogP3 < 0) should prioritize 429637-00-3 as a core amine building block. Its computed XLogP3 of -0.8 and TPSA of 53.6 Ų place it in an ideal property space for balancing blood-brain barrier permeability with aqueous solubility [1][2]. Using this scaffold, rather than the more lipophilic dimethylamino analog, directly reduces the logD of the final compounds, which is correlated with lower tissue distribution volumes and reduced hERG binding risk.

Structure-Activity Relationship (SAR) Exploration of NK1 Antagonists Using a Potency-Validated Intermediate

Based on the 7.5 nM NK1 affinity of a larger compound incorporating its core, the piperidine-4-carboxylic acid (2-morpholin-4-yl-ethyl)-amide fragment is a strategic procurement choice for teams systematically varying the N-substituent on the piperidine ring while maintaining the potency-contributing morpholinoethyl side chain [3]. This allows for SAR expansion around the validated ethylmorpholino pharmacophore without resynthesizing the right-hand side for each new N-capped analog, improving synthetic efficiency.

High-Throughput Parallel Synthesis Demanding One-Step N-Functionalization Capability

In automated parallel synthesis workflows, the direct use of 429637-00-3 (free amine) eliminates the need for a salt-neutralization step, which can cause pipetting errors in robotic liquid handlers and produce transient pH extremes [4]. The morpholinoethyl tail also provides a strong UV chromophore at 254 nM for LC-MS monitoring, simplifying reaction tracking. This combination of a free, reactive piperidine handle and built-in detection feature makes it a direct fit for diversity-oriented synthesis (DOS) campaigns.

Quote Request

Request a Quote for Piperidine-4-carboxylic acid (2-morpholin-4-yl-ethyl)-amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.